(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide
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Description
The compound (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)prop-2-enamide
is a complex organic molecule. It has a molecular formula of C26H19F3N2O4S
and an average mass of 512.500 Da
.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple aromatic rings, a pyrido[2,3-d]pyrimidin-3-yl group, and a benzodioxol-5-yl group . It also contains a prop-2-enamide group, which includes a double bond and an amide group .Physical and Chemical Properties Analysis
This compound has a density of1.4±0.1 g/cm3
, a boiling point of 674.6±55.0 °C
at 760 mmHg
, and a vapor pressure of 0.0±2.1 mmHg
at 25°C
. It also has a molar refractivity of 129.5±0.3 cm3
, a polar surface area of 93 Å2
, and a molar volume of 356.5±3.0 cm3
.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c24-16(6-4-12-3-5-14-15(10-12)28-11-27-14)20-8-9-23-18(25)13-2-1-7-21-17(13)22-19(23)26/h1-7,10,13H,8-9,11H2,(H,20,24)/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTBMJSWQGBZEQ-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C4C=CC=NC4=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCCN3C(=O)C4C=CC=NC4=NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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